(1R)-1-(6-Methyl(3-pyridyl))ethylamine chemical structure and properties
(1R)-1-(6-Methyl(3-pyridyl))ethylamine chemical structure and properties
The following technical guide provides an in-depth analysis of (1R)-1-(6-Methyl(3-pyridyl))ethylamine , a critical chiral building block in medicinal chemistry.
Structural Analysis, Physicochemical Profiling, and Synthetic Methodologies
Executive Summary
(1R)-1-(6-Methyl(3-pyridyl))ethylamine (CAS: 1011558-01-2) is a high-value chiral intermediate used in the synthesis of complex pharmaceutical agents. Structurally, it functions as a pyridine-based bioisostere of the common chiral auxiliary (R)-1-phenylethylamine. The incorporation of the pyridine nitrogen and the 6-methyl group modulates physicochemical properties such as basicity, lipophilicity (LogP), and metabolic stability compared to its carbocyclic analogs. This guide details its structural specifications, validated synthetic routes (focusing on biocatalysis), and application in drug design.
Chemical Identity & Structural Characterization[1][2]
Nomenclature and Identifiers[3][4]
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IUPAC Name: (1R)-1-(6-methylpyridin-3-yl)ethanamine
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Common Synonyms: (R)-3-(1-Aminoethyl)-6-methylpyridine; (R)-1-(6-Picolyl)ethylamine
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CAS Number:
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(R)-Isomer: 1011558-01-2
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Racemate: 92295-43-7
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SMILES: CC1=NC=C(C=C1)N
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Molecular Formula: C
H N
Structural Diagram
The following diagram illustrates the absolute configuration of the (R)-enantiomer.
Figure 1: Connectivity graph highlighting the critical (R)-stereocenter at the benzylic position.
Physicochemical Properties[1][2][5]
Understanding the ionization states of this molecule is crucial for extraction and purification protocols.[1] The molecule possesses two basic centers: the pyridine nitrogen and the primary amine.[1]
| Property | Value (Experimental/Predicted) | Significance in Protocol Design |
| Molecular Weight | 136.19 g/mol | Mass balance calculations.[1] |
| Appearance | Colorless to pale yellow oil | Oxidizes upon air exposure; store under Argon.[1] |
| Boiling Point | ~235°C (760 mmHg) / 110°C (10 mmHg) | High boiling point requires vacuum distillation.[1] |
| pKa (Pyridine N) | ~6.0 | Protonates at mildly acidic pH.[1] |
| pKa (Primary Amine) | ~9.8 | Requires pH > 11 for extraction into organic solvent.[1] |
| LogP | 0.6 – 0.9 | Moderate lipophilicity; extractable with DCM or EtOAc.[1] |
| Chiral Purity (ee) | >98% (Target) | Critical for pharmaceutical intermediates.[1] |
Synthetic Methodologies
Two primary routes are recommended: Biocatalytic Transamination (preferred for high enantiopurity and green chemistry) and Chemical Resolution (traditional).
Route A: Biocatalytic Transamination (Recommended)
This method utilizes an (R)-selective
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Precursor: 1-(6-Methylpyridin-3-yl)ethanone (CAS: 36357-38-7)[2]
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Enzyme: (R)-selective Transaminase (e.g., ATA-117 engineered variants or Arthrobacter sp.[1] homologs).
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Amine Donor: Isopropylamine (IPA) or Alanine (with LDH/GDH recycling).[1]
Detailed Protocol
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Reaction Mix: Suspend 1-(6-Methylpyridin-3-yl)ethanone (50 mM) in Phosphate Buffer (100 mM, pH 7.5).
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Cofactor: Add Pyridoxal-5'-phosphate (PLP, 1 mM).
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Donor: Add Isopropylamine (1.0 M) to drive equilibrium (or use Alanine + LDH/GDH system).
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Catalysis: Add (R)-Transaminase (2-5 g/L loading). Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
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Workup:
Route B: Chemical Resolution
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Racemic Synthesis: Reductive amination of 1-(6-Methylpyridin-3-yl)ethanone using NH
OAc and NaBH CN. -
Resolution: Form a diastereomeric salt using (S)-(+)-Mandelic acid or (L)-Tartaric acid .
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Crystallization: Recrystallize from Ethanol/Water until constant melting point is achieved.
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Liberation: Treat the salt with 2M NaOH and extract the free base.
Synthesis Workflow Diagram
Figure 2: Comparison of Biocatalytic vs. Classical synthetic pathways.
Pharmaceutical Applications & SAR
This moiety serves as a strategic bioisostere for the
Structure-Activity Relationship (SAR) Advantages
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Solubility: The pyridine nitrogen (pKa ~6) remains partially protonated at physiological pH (depending on local environment) or provides a hydrogen bond acceptor, improving aqueous solubility compared to the phenyl analog.[1]
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Metabolic Stability: The 6-methyl group blocks the metabolically labile para-position (relative to the ring nitrogen), potentially extending half-life by preventing oxidative metabolism at the ring.[1]
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Pi-Stacking: The electron-deficient pyridine ring alters
stacking interactions within the binding pocket of enzymes (e.g., c-Met, ALK kinases).[1]
Analytical Profiling (Chiral HPLC)
To verify the enantiomeric excess (ee) of the synthesized product, the following method is standard:
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
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Detection: UV @ 254 nm (Pyridine absorption).[1]
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Retention: The (R)-isomer typically elutes differently than the (S)-isomer; standards must be run to confirm elution order.
Safety & Handling
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Hazards: Corrosive (Class 8) and Irritant.[1] Causes severe skin burns and eye damage.[1][3]
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Storage: Hygroscopic and air-sensitive.[1] Store under Nitrogen or Argon at 2-8°C.
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PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and face shield.[1] Handle only in a fume hood.
References
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PubChem Compound Summary. (R)-1-(Pyridin-3-yl)ethanamine (Analogous Structure Data). National Center for Biotechnology Information.[1] Link
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MySkinRecipes. (R)-1-(6-Methylpyridin-3-yl)ethan-1-amine Product Data (CAS Validation).Link
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ChemicalBook. 1-(6-Methylpyridin-3-yl)ethanamine (Racemate Properties).Link
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MDPI. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (Validation of Transaminase Route). Link
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Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.[4] (Source for precursor synthesis). Link
Sources
- 1. 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfanyl)phenyl]ethan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
